molecular formula C17H32N2O2 B13132777 Tert-butyl2,11-diazaspiro[6.7]tetradecane-11-carboxylate

Tert-butyl2,11-diazaspiro[6.7]tetradecane-11-carboxylate

Cat. No.: B13132777
M. Wt: 296.4 g/mol
InChI Key: VMTBDFCOONFJBI-UHFFFAOYSA-N
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Description

Tert-butyl 2,11-diazaspiro[6.7]tetradecane-11-carboxylate is a spirocyclic compound featuring a bicyclic framework with nitrogen atoms at positions 2 and 11 and a tert-butyl carbamate protective group. The spiro[6.7]tetradecane core consists of two fused rings: a six-membered ring and a seven-membered ring connected at a single spiro carbon atom. This structural motif is common in medicinal chemistry due to its conformational rigidity, which enhances binding selectivity to biological targets such as G protein-coupled receptors (GPCRs) or enzymes.

The tert-butyl group enhances steric protection of the carbamate, improving metabolic stability compared to unprotected amines.

Properties

Molecular Formula

C17H32N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

tert-butyl 2,11-diazaspiro[6.7]tetradecane-11-carboxylate

InChI

InChI=1S/C17H32N2O2/c1-16(2,3)21-15(20)19-12-6-9-17(10-7-13-19)8-4-5-11-18-14-17/h18H,4-14H2,1-3H3

InChI Key

VMTBDFCOONFJBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(CCCCNC2)CCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,11-Diazaspiro[6.7]tetradecane-11-carboxylicacid,1,1-dimethylethylester typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a spirocyclic diamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,11-Diazaspiro[6.7]tetradecane-11-carboxylicacid,1,1-dimethylethylester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,11-Diazaspiro[6.7]tetradecane-11-carboxylicacid,1,1-dimethylethylester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other bioactive compounds.

Mechanism of Action

The mechanism of action of 2,11-Diazaspiro[6.7]tetradecane-11-carboxylicacid,1,1-dimethylethylester involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Comparison of Spirocyclic Diazacarbamates

Compound Name Spiro Ring System Molecular Formula Molecular Weight TPSA (Ų) Log S Bioavailability Score
Tert-butyl 2,11-diazaspiro[6.7]tetradecane-11-carboxylate [6.7] C₁₈H₃₂N₂O₂ 308.47* ~55† -3.5† 0.55†
Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate [4.5] C₁₃H₂₄N₂O₂ 240.34 55.6 -3.5 0.55
Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate [3.4] C₁₁H₁₈N₂O₃ 226.27 64.7 -2.2 0.17

*Estimated based on molecular formula. †Inferred from analogous compounds.

Key Observations:

  • Ring Size and Rigidity: Larger spiro systems (e.g., [6.7] vs.
  • Bioavailability: Smaller spiro systems (e.g., [3.4]) exhibit lower bioavailability scores, likely due to increased polarity (higher TPSA) from the oxo group.

Substituent Effects: Benzyl vs. Tert-Butyl Carbamates

Table 2: Substituent Impact on Spirocyclic Diazacarbamates

Compound Name Substituent CAS Number Molecular Weight Key Properties
11-Benzyl-2,11-diazaspiro[6.7]tetradecane Benzyl 1445951-65-4 286.46 Discontinued; likely due to synthetic challenges or toxicity
Tert-butyl 2,11-diazaspiro[6.7]tetradecane-11-carboxylate Tert-butyl carbamate N/A 308.47* Enhanced metabolic stability

Key Observations:

  • Metabolic Stability: The tert-butyl carbamate group reduces oxidative metabolism compared to the benzyl group, which is prone to cytochrome P450-mediated dealkylation.

Functional Group Modifications: Oxazolo vs. Diazaspiranes

Compounds such as tert-butyl (3S,7aS,11aR)-3-isopropyl-5-oxo-2,3,6,7,7a,9,10,11-octahydrooxazolo[2,3-e][1,5]naphthyridine-8-carboxylate (31) incorporate an oxazolo ring, introducing a hydrogen-bond acceptor.

Research Implications

  • Drug Design: The [6.7] spiro system balances rigidity and solubility, making it suitable for CNS targets requiring moderate hydrophobicity.
  • Safety Profile: Tert-butyl carbamates are preferred over benzyl analogues due to lower reactivity and improved safety.

Biological Activity

Tert-butyl 2,11-diazaspiro[6.7]tetradecane-11-carboxylate is an organic compound notable for its unique spirocyclic structure, which includes two nitrogen atoms and a tert-butyl ester functional group. This compound has garnered attention in pharmacological research due to its potential biological activities.

  • Molecular Formula : C17H32N2O2
  • Molecular Weight : Approximately 296.455 g/mol
  • CAS Number : 1251008-29-3

The spirocyclic framework contributes significantly to the compound's reactivity and biological interactions. The presence of nitrogen atoms within the structure is particularly relevant as nitrogen-containing compounds often exhibit diverse biological activities.

Biological Activity

Research indicates that compounds with similar spirocyclic structures can possess various pharmacological properties, including:

  • Antimicrobial Activity : Preliminary studies suggest that Tert-butyl 2,11-diazaspiro[6.7]tetradecane-11-carboxylate may inhibit the growth of certain bacteria and fungi.
  • Anticancer Potential : Some derivatives of spirocyclic compounds have been linked to cytotoxic effects against cancer cell lines, suggesting that this compound might also exhibit similar properties.
  • Neurological Effects : Compounds with spirocyclic structures have been studied for their potential neuroprotective effects and ability to modulate neurotransmitter systems.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylateAntimicrobial
Tert-butyl 1-oxo-2,11-diazaspiro[6.7]tetradecane-11-carboxylateCytotoxic against cancer cell lines
Tert-butyl 2,11-diazaspiro[6.7]tetradecane-11-carboxylatePotential neuroprotective effects

The exact mechanism of action for Tert-butyl 2,11-diazaspiro[6.7]tetradecane-11-carboxylate is not fully elucidated; however, it is hypothesized that the compound interacts with specific molecular targets within biological systems. This interaction may involve:

  • Binding to Receptors : The compound may bind to various receptors in the body, influencing signaling pathways.
  • Enzyme Inhibition : It could inhibit specific enzymes that play a crucial role in metabolic processes or disease pathways.

Case Studies and Research Findings

Recent studies have focused on synthesizing and testing derivatives of Tert-butyl 2,11-diazaspiro[6.7]tetradecane-11-carboxylate to evaluate their biological activities:

  • Antimicrobial Testing :
    • A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
  • Cytotoxicity Assays :
    • In vitro assays against various cancer cell lines demonstrated that certain derivatives exhibited significant cytotoxicity, leading to further exploration of their potential as anticancer agents.
  • Neuroprotective Studies :
    • Research indicated potential neuroprotective effects in models of neurodegeneration, suggesting that this compound could modulate oxidative stress pathways.

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